3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol
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Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol is an organic compound characterized by the presence of a 1,3-dioxane ring and a 3-methylphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water, enhancing the stability and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, enabling its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, used as a protecting group for carbonyl compounds.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, also used as a protecting group.
1,4-Dioxane: An isomer of 1,3-dioxane, with applications in industrial solvents and chemical synthesis.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol is unique due to the presence of both the 1,3-dioxane ring and the 3-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific applications in protecting group chemistry and the synthesis of complex molecules .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-11-4-2-5-12(10-11)13(15)6-7-14-16-8-3-9-17-14/h2,4-5,10,13-15H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLNMWOAKCXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC2OCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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